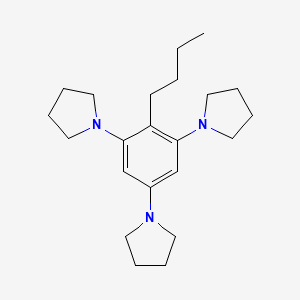
1,1',1''-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine is a complex organic compound characterized by the presence of a butyl-substituted benzene ring connected to three pyrrolidine groups
Métodos De Preparación
The synthesis of 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benzene derivatives followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where pyrrolidine groups can be replaced or modified using different nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used, often leading to derivatives with altered functional groups or enhanced properties.
Aplicaciones Científicas De Investigación
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe or therapeutic agent.
Industry: Its unique structural features make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine can be compared with other similar compounds such as:
1,1’,1’'-(2-Isopropylbenzene-1,3,5-triyl)tripyrrolidine: This compound has an isopropyl group instead of a butyl group, leading to differences in reactivity and applications.
1,1’,1’'-(2-Methylbenzene-1,3,5-triyl)tripyrrolidine:
The uniqueness of 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine lies in its specific structural configuration, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
62665-09-2 |
|---|---|
Fórmula molecular |
C22H35N3 |
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
1-(2-butyl-3,5-dipyrrolidin-1-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C22H35N3/c1-2-3-10-20-21(24-13-6-7-14-24)17-19(23-11-4-5-12-23)18-22(20)25-15-8-9-16-25/h17-18H,2-16H2,1H3 |
Clave InChI |
YVHOPRJESLAPBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C=C(C=C1N2CCCC2)N3CCCC3)N4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















